molecular formula C10H15N3O3S B14687544 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide CAS No. 34098-02-7

4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide

Cat. No.: B14687544
CAS No.: 34098-02-7
M. Wt: 257.31 g/mol
InChI Key: DVTMYRYNKDVZQD-UHFFFAOYSA-N
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Description

4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide is a sulfonamide derivative, a class of compounds known for their broad spectrum of pharmacological activities. Sulfonamides are organo-sulfur compounds containing the sulfonyl functional group attached to an amine group. These compounds have been widely used in medicinal chemistry due to their antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene: Benzene undergoes nitration to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.

    Acetylation: Aniline is acetylated to form acetanilide.

    Sulfonation: Acetanilide reacts with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.

    Amination: The sulfonyl chloride is treated with ammonia to replace the chlorine with an amino group, forming 4-acetamidobenzenesulfonamide.

    Hydrolysis: The sulfonamide is hydrolyzed to produce sulfanilamide.

Industrial Production Methods

Industrial production methods for sulfonamides often involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amino derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(propylcarbamoyl)benzene-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its propylcarbamoyl group differentiates it from other sulfonamides, potentially offering different binding affinities and biological activities .

Properties

CAS No.

34098-02-7

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-(4-aminophenyl)sulfonyl-3-propylurea

InChI

InChI=1S/C10H15N3O3S/c1-2-7-12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H2,12,13,14)

InChI Key

DVTMYRYNKDVZQD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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